molecular formula C20H23N3O B12788703 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-4-phenyl- CAS No. 126568-02-3

2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-4-phenyl-

Cat. No.: B12788703
CAS No.: 126568-02-3
M. Wt: 321.4 g/mol
InChI Key: GHOXUBCKBWJHMH-UHFFFAOYSA-N
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Description

2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-4-phenyl- is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their pharmacological properties, particularly their anxiolytic, sedative, and muscle relaxant effects. This specific compound has a unique structure that contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-4-phenyl- typically involves the reaction of o-phenylenediamine with ketones under specific conditions. The reaction is often catalyzed by acids or bases and may require solvents such as ethanol or methanol. The process involves multiple steps, including cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-4-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and insomnia.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-4-phenyl- involves binding to specific receptors in the central nervous system. It primarily targets the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The compound’s interaction with these receptors modulates neurotransmitter release and neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-4-phenyl- is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other benzodiazepines. These differences can influence its potency, duration of action, and side effect profile .

Properties

CAS No.

126568-02-3

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl]-4-phenyl-3H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C20H23N3O/c1-22(2)13-8-14-23-19-12-7-6-11-17(19)21-18(15-20(23)24)16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3

InChI Key

GHOXUBCKBWJHMH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(=O)CC(=NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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